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Compound of Interest

Compound Name: Tirasemtiv

Cat. No.: B1682385

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two fast skeletal
muscle troponin activators, Tirasemtiv and its second-generation successor, Reldesemtiv. The
information presented is intended to support research and drug development efforts by offering
a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME)
properties, supported by available experimental data.

Introduction

Tirasemtiv and Reldesemtiv are investigational small molecules designed to improve muscle
function by sensitizing the sarcomere to calcium.[1] While both compounds share a common
mechanism of action, Reldesemtiv was developed to offer an improved pharmacokinetic and
tolerability profile compared to Tirasemtiv.[2] Understanding the differences in their
pharmacokinetic properties is crucial for the design and interpretation of preclinical and clinical
studies.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of Tirasemtiv and
Reldesemtiv based on data from human clinical trials.
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Pharmacokinetic
Parameter

Tirasemtiv

Reldesemtiv

Absorption

Bioavailability (F)

High oral bioavailability
observed in preclinical species
(43% in mice, >90% in rats
and dogs), suggesting good
absorption in humans.[1]

Preclinical data suggests good
oral exposure.[3] Specific
human oral bioavailability data

is not readily available.

Tmax (Time to Peak

Concentration)

Not explicitly stated in the

provided search results.

Not explicitly stated in the

provided search results.

Distribution

Cmax (Peak Concentration)

Near dose-proportional
increase in AUC with single

oral doses up to 1250 mg.[4]

Dose-proportional exposure
observed between 30 and
4000 mg. In a study with SMA
patients, Cmax was > 3.29
pg/mL in the highest dose

quartile.

Protein Binding

Fraction unbound in human

plasma (Fu) is 1.9%.

Human plasma protein binding
is relatively low for an
advanced compound in its
series, with an unbound

fraction of 8% for a precursor.

Metabolism

Major Metabolites

In vitro studies with human
liver microsomes and in vivo
human studies have identified

several metabolites, including

an N-glucuronide of Tirasemtiv.

In vitro and in vivo studies

have identified 11 metabolites,
with major pathways including
hydroxylation and subsequent

glucuronidation.

Excretion

Half-life (t1/2)

Mean terminal half-life ranged
from 9.9 to 14.8 hours across

cohorts in a single-dose study.

Median apparent plasma
terminal elimination half-life

was 3—4 hours at doses
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between 30 and 270 mg and
9-14 hours at doses between
500 and 4000 mg.

) Primarily urinary excretion of Primarily urinary excretion of
Route of Excretion _ _
metabolites. metabolites.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the
pharmacokinetic profiles of investigational drugs like Tirasemtiv and Reldesemtiv.

Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a single oral dose of the investigational
drug in healthy human subjects.

Methodology:

Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion and
exclusion criteria are enrolled.

Study Design: A single-center, open-label, single-dose, sequential-group, dose-escalation
study.

Dosing: Subjects receive a single oral dose of the investigational drug (e.g., Tirasemtiv or
Reldesemtiv) in a fasted state.

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose,
and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

Plasma Analysis: Plasma is separated from the blood samples by centrifugation and stored
frozen until analysis. The concentration of the parent drug and its major metabolites in the
plasma samples is quantified using a validated high-performance liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key
pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and
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elimination half-life.

In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the investigational drug using an in vitro
model of the human intestinal epithelium.

Methodology:

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for
21-25 days to allow for differentiation and formation of a confluent monolayer with tight
junctions.

e Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring
the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-
permeability marker (e.g., Lucifer yellow).

o Permeability Assessment: The investigational drug is added to the apical (A) or basolateral
(B) side of the monolayer. Samples are collected from the receiver compartment at various
time points.

o Quantification: The concentration of the drug in the collected samples is determined by LC-
MS/MS.

o Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated
in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The
efflux ratio (Papp B-to-A/ Papp A-to-B) is then calculated to assess the potential for active
efflux. Tirasemtiv demonstrated high permeability in this assay.

In Vitro Metabolic Stability Assay in Human Liver
Microsomes

Objective: To evaluate the metabolic stability of the investigational drug in the presence of
human liver enzymes.

Methodology:
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 Incubation: The investigational drug is incubated with pooled human liver microsomes in the
presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system
at 37°C.

o Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

e Reaction Termination: The metabolic reaction is stopped by the addition of a cold organic
solvent (e.g., acetonitrile).

o Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is
analyzed by LC-MS/MS to quantify the remaining parent drug.

o Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro
half-life and intrinsic clearance (CLint). Studies have shown that both Tirasemtiv and
Reldesemtiv undergo metabolism in human liver microsomes.

Visualizations

The following diagrams illustrate the mechanism of action and a typical experimental workflow
for pharmacokinetic analysis.
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Caption: Mechanism of action of Tirasemtiv and Reldesemtiv.
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Caption: Experimental workflow for pharmacokinetic profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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